4-DCzTRZ
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Overview
Description
4-DCzTRZ, also known as 9,9’-(5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-1,3-phenylene)bis(9H-carbazole), is a thermally activated delayed fluorescence (TADF) material. It is primarily used as a blue emitter in organic light-emitting diodes (OLEDs). The compound consists of two electron-donating carbazole moieties attached to one of the phenyl rings of an electron-deficient 1,3,5-triphenyltriazine unit .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-DCzTRZ involves the attachment of carbazole moieties to a phenyl ring of a 1,3,5-triphenyltriazine unit. The reaction typically requires a palladium-catalyzed coupling reaction, such as Suzuki or Stille coupling, under inert conditions. The reaction is carried out in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes purification steps such as recrystallization and sublimation to achieve high purity levels (>99.0%). Sublimation is particularly important for obtaining ultra-pure-grade chemicals .
Chemical Reactions Analysis
Types of Reactions
4-DCzTRZ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The carbazole moieties can be substituted with other functional groups to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated carbazole derivatives and palladium catalysts.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can be used for different applications in OLEDs and other electronic devices .
Scientific Research Applications
4-DCzTRZ has a wide range of scientific research applications, including:
Medicine: Research is ongoing to explore its use in photodynamic therapy.
Industry: Widely used in the production of OLED displays and lighting, contributing to energy-efficient and high-quality display technologies
Mechanism of Action
The mechanism of action of 4-DCzTRZ involves its role as a TADF material. It functions by harvesting both singlet and triplet excitons to achieve high photoluminescence quantum yield and high quantum efficiency. The compound forms exciplexes with electron donors, such as DMAC-DPS, which enhances its emission properties. The molecular targets include the electron-deficient triazine unit and the electron-donating carbazole moieties, which facilitate efficient charge transfer and emission .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its balanced electron-donating and electron-accepting properties, making it an efficient blue emitter for TADF-OLEDs. Its ability to form exciplexes with electron donors further enhances its emission properties, making it a valuable material for high-efficiency OLED applications .
Properties
Molecular Formula |
C45H29N5 |
---|---|
Molecular Weight |
639.7 g/mol |
IUPAC Name |
3-carbazol-9-yl-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C45H29N5/c1-3-13-30(14-4-1)43-46-44(31-15-5-2-6-16-31)48-45(47-43)32-23-25-33(26-24-32)49-41-22-12-9-19-37(41)38-29-34(27-28-42(38)49)50-39-20-10-7-17-35(39)36-18-8-11-21-40(36)50/h1-29H |
InChI Key |
JIAKEIXPVGWMHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=CC=CC=C94)C1=CC=CC=C1 |
Origin of Product |
United States |
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